molecular formula C8H10N4 B2807844 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile CAS No. 400074-59-1

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile

Cat. No.: B2807844
CAS No.: 400074-59-1
M. Wt: 162.196
InChI Key: RBCVELRESPYHBU-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile is a chemical compound belonging to the class of triazolopyridines

Mechanism of Action

Target of Action

The compound 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile is a pharmaceutical intermediate used in the preparation of Sitagliptin . Sitagliptin is an oral hypoglycemic agent that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that degrades incretin hormones, which stimulate insulin secretion in response to meals .

Mode of Action

As a DPP-4 inhibitor, Sitagliptin prevents the degradation of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, which in turn lowers blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the incretin pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestines in response to meals . These hormones stimulate insulin secretion from the pancreas . By inhibiting DPP-4, the enzyme that degrades incretins, Sitagliptin increases the levels of these hormones, enhancing their insulinotropic effects .

Pharmacokinetics

As an intermediate in the synthesis of sitagliptin, its properties would be expected to influence the pharmacokinetics of the final drug . Sitagliptin itself is rapidly absorbed after oral administration, with a bioavailability of approximately 87% . It is primarily excreted unchanged in the urine .

Result of Action

The result of the action of this compound, through its role in the synthesis of Sitagliptin, is the reduction of blood glucose levels in individuals with type 2 diabetes . This is achieved through the enhanced action of incretin hormones, leading to increased insulin secretion and decreased glucagon release .

Action Environment

The action of this compound, and the drugs it is used to synthesize, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and conditions that can affect the stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile typically involves the following steps:

  • Formation of the Triazolopyridine Core: The core structure is often synthesized through cyclization reactions involving hydrazine and pyridine derivatives.

  • Introduction of the Acetonitrile Group: The acetonitrile group is introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxides.

  • Reduction: Reduction of functional groups.

  • Substitution: Replacement of atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like ammonia (NH₃) and halides (Cl, Br) are employed.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.

Medicine: The compound is being investigated for its potential therapeutic effects. It has been studied for its role in treating conditions such as inflammation, pain, and certain types of cancer.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • Sitagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.

  • Piperazine-fused Triazoles: Compounds with similar structural motifs used in medicinal chemistry.

Uniqueness: 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile stands out due to its unique combination of structural features and reactivity

Properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-5-4-8-11-10-7-3-1-2-6-12(7)8/h1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCVELRESPYHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CC#N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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